potassium;(2S)-oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;(2S)-oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a carboxylate group attached to the oxirane ring. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. The (2S) designation indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;(2S)-oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For example, the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid, can yield the corresponding oxirane. The carboxylate group can then be introduced through subsequent reactions, such as the hydrolysis of an ester or the oxidation of an alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of the starting materials, the epoxidation reaction, and the purification of the final product through techniques like crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Potassium;(2S)-oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygen-containing compounds.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where a nucleophile attacks the ring and opens it, forming a new compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted oxirane derivatives.
Scientific Research Applications
Potassium;(2S)-oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of potassium;(2S)-oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins. This reactivity can inhibit enzyme activity or alter protein function, leading to various biological effects. The carboxylate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Potassium;(2S)-oxirane-2-carboxylate can be compared with other similar compounds, such as:
Ethylene oxide: A simple oxirane used as a sterilizing agent and in the production of ethylene glycol.
Propylene oxide: Another oxirane used in the production of polyurethane foams and as a fumigant.
Glycidol: An oxirane with a hydroxyl group, used in the synthesis of pharmaceuticals and as a stabilizer for natural oils.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the carboxylate group, which imparts distinct chemical and biological properties compared to other oxiranes.
Properties
IUPAC Name |
potassium;(2S)-oxirane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1/t2-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQCDPNYSJUSEH-DKWTVANSSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.